molecular formula C5H6N2S B3177540 Pyrimidin-2-ylmethanethiol CAS No. 1849280-40-5

Pyrimidin-2-ylmethanethiol

Cat. No.: B3177540
CAS No.: 1849280-40-5
M. Wt: 126.18 g/mol
InChI Key: JQYYPSMCISCIRS-UHFFFAOYSA-N
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Description

Pyrimidin-2-ylmethanethiol is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3 this compound is characterized by the presence of a thiol group (-SH) attached to the carbon atom at position 2 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidin-2-ylmethanethiol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol or methanol. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with a thiol group to form this compound.

Another method involves the use of thiourea as a sulfur source. In this approach, 2-aminopyrimidine is reacted with thiourea in the presence of a base such as sodium hydroxide (NaOH). The reaction mixture is heated to promote the formation of this compound through the substitution of the amino group with a thiol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyrimidin-2-ylmethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiol group (-SH) is particularly reactive and can participate in a range of transformations.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized to form pyrimidin-2-ylmethanesulfonic acid using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: The thiol group can be reduced to form pyrimidin-2-ylmethane using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. For example, reaction with methyl iodide (CH₃I) can yield pyrimidin-2-ylmethyl methyl sulfide.

Major Products Formed

The major products formed from these reactions include pyrimidin-2-ylmethanesulfonic acid, pyrimidin-2-ylmethane, and various thioethers depending on the specific reagents and conditions used.

Scientific Research Applications

Pyrimidin-2-ylmethanethiol has a wide range of scientific research applications due to its unique chemical properties. Some of the key applications include:

    Medicinal Chemistry: this compound and its derivatives are investigated for their potential as therapeutic agents. They exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Materials Science: The compound is used in the synthesis of functional materials, including polymers and nanomaterials. Its thiol group allows for the formation of strong bonds with metal surfaces, making it useful in the development of sensors and catalysts.

    Biological Studies: this compound is used as a probe in biochemical studies to investigate the role of thiol groups in biological systems. It can also serve as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of pyrimidin-2-ylmethanethiol depends on its specific application. In medicinal chemistry, the compound may exert its effects through interactions with biological targets such as enzymes, receptors, or nucleic acids. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of protein function. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Pyrimidin-2-ylmethanethiol can be compared with other pyrimidine derivatives that contain different functional groups. Some similar compounds include:

    Pyrimidin-2-ylmethanol: Contains a hydroxyl group (-OH) instead of a thiol group. It is less reactive towards oxidation and reduction reactions compared to this compound.

    Pyrimidin-2-ylmethylamine: Contains an amino group (-NH₂) instead of a thiol group. It exhibits different reactivity and biological activity due to the presence of the amino group.

    Pyrimidin-2-ylmethyl chloride: Contains a chlorine atom instead of a thiol group. It is more reactive towards nucleophilic substitution reactions.

The uniqueness of this compound lies in the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

IUPAC Name

pyrimidin-2-ylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c8-4-5-6-2-1-3-7-5/h1-3,8H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYPSMCISCIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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